molecular formula C24H29N3O5S2 B2997588 8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894927-05-0

8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No. B2997588
CAS RN: 894927-05-0
M. Wt: 503.63
InChI Key: PYVMNCAIGZRQGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One of the earliest reported syntheses starts from 3,4-Dimethoxybenzaldehyde (veratraldehyde) , which undergoes a multi-step sequence to yield 8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene . The exact details of the synthetic pathway may vary depending on the specific research context.


Molecular Structure Analysis

The molecular formula of this compound is C24H29N3O5S2 , with a molecular weight of 503.63 g/mol . The structure likely exhibits spirocyclic features due to the presence of the spiro[4.5]deca-1,3-diene moiety.


Physical And Chemical Properties Analysis

Safety and Hazards

The compound is not intended for human or veterinary use and should be handled with care.

properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-5-33-23-22(17-6-8-18(30-2)9-7-17)25-24(26-23)12-14-27(15-13-24)34(28,29)19-10-11-20(31-3)21(16-19)32-4/h6-11,16H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVMNCAIGZRQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

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